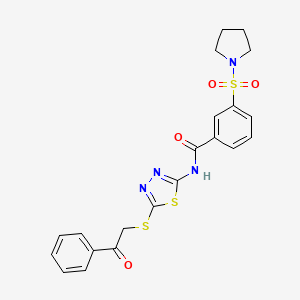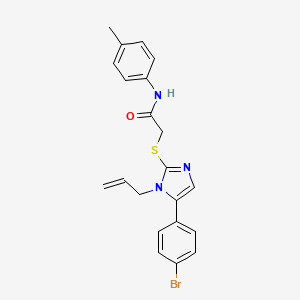![molecular formula C23H18Cl2N4O4 B2459221 N-(3,4-dichlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 923192-66-9](/img/no-structure.png)
N-(3,4-dichlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds that hold the atoms together. It can be determined using various spectroscopic methods like NMR, IR, UV-Vis, etc .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the rate of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, etc. These properties can give insights into the compound’s stability, reactivity, and suitability for various applications .Applications De Recherche Scientifique
Anticancer Activity
Compounds structurally related to N-(3,4-dichlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide have been synthesized and evaluated for their in vitro cytotoxic activity against various cancer cell lines. For instance, a study involving the design and synthesis of certain acetamide derivatives demonstrated appreciable cancer cell growth inhibition against multiple cancer cell lines, indicating the potential of these compounds as anticancer agents (Al-Sanea et al., 2020).
Anti-Inflammatory and Analgesic Agents
Another avenue of research has explored the synthesis of novel compounds derived from visnaginone and khellinone as anti-inflammatory and analgesic agents. These studies highlight the compounds' significant inhibitory activity on cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2), along with their analgesic and anti-inflammatory activities, suggesting their utility in developing new therapeutic agents (Abu‐Hashem et al., 2020).
HIV-1 Protease Inhibition
The introduction of pyrimidine bases as P2 ligands in HIV-1 protease inhibitors has been investigated to enhance activity against drug-resistant HIV-1 variants. Such modifications have led to compounds exhibiting remarkable enzyme inhibitory and antiviral activity, including significant potency against darunavir-resistant HIV-1 variants, underscoring the potential of pyrimidine-based compounds in HIV therapy (Zhu et al., 2019).
Safety And Hazards
Orientations Futures
Propriétés
Numéro CAS |
923192-66-9 |
|---|---|
Nom du produit |
N-(3,4-dichlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide |
Formule moléculaire |
C23H18Cl2N4O4 |
Poids moléculaire |
485.32 |
Nom IUPAC |
N-(3,4-dichlorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H18Cl2N4O4/c1-33-16-7-4-14(5-8-16)12-29-22(31)21-19(3-2-10-26-21)28(23(29)32)13-20(30)27-15-6-9-17(24)18(25)11-15/h2-11H,12-13H2,1H3,(H,27,30) |
Clé InChI |
JKFRXYMPMYBESE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC(=C(C=C4)Cl)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



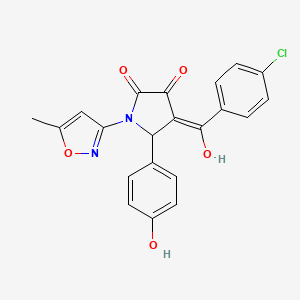
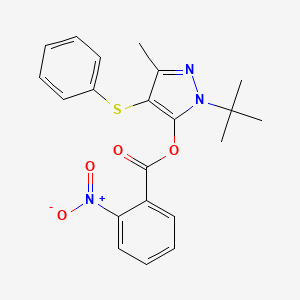
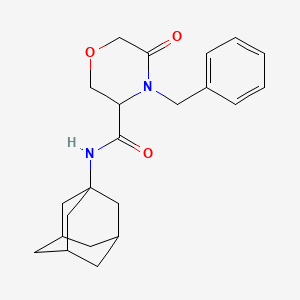
![3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2459142.png)
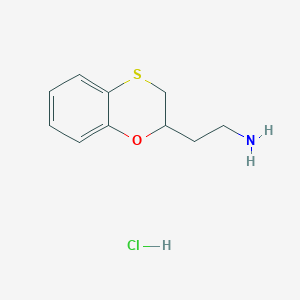
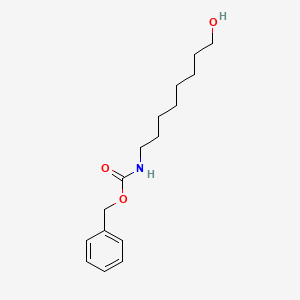
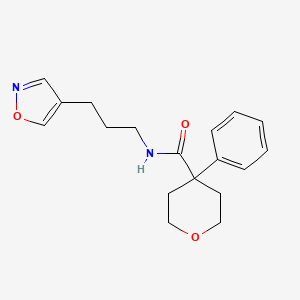
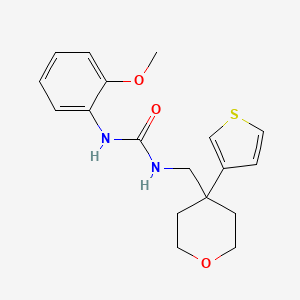
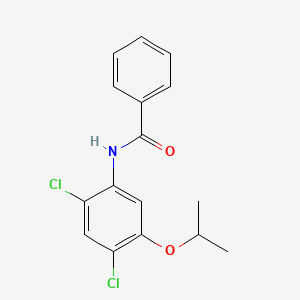
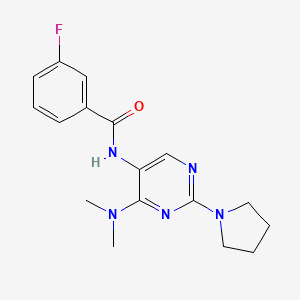
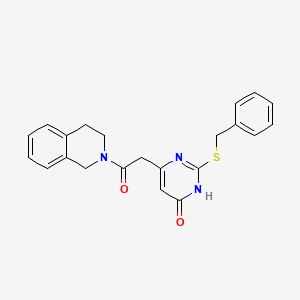
![N-(3-acetylphenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2459157.png)
